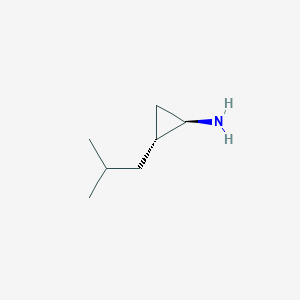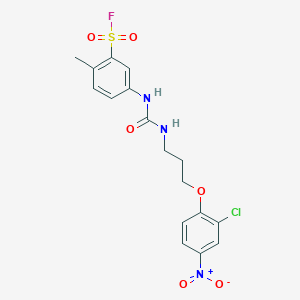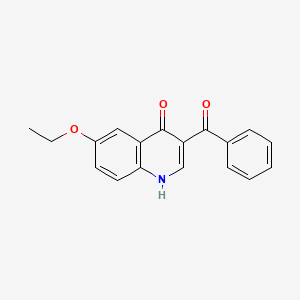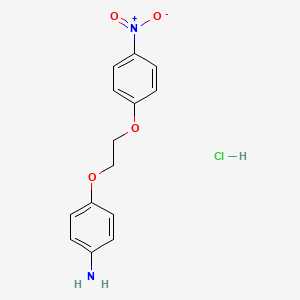
(1R,2R)-2-Isobutylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Isobutylcyclopropan-1-amine: is a chiral amine compound characterized by the presence of a cyclopropane ring substituted with an isobutyl group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Isobutylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2R)-2-Isobutylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted cyclopropane derivatives .
Applications De Recherche Scientifique
Chemistry: (1R,2R)-2-Isobutylcyclopropan-1-amine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature allows for the exploration of enantioselective interactions with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its applications include the synthesis of agrochemicals, fragrances, and polymers .
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Isobutylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound’s cyclopropane ring and amino group allow it to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
(1R,2R)-Cyclohexane-1,2-diamine: A chiral diamine used in asymmetric synthesis and catalysis.
(1R,2S)-Cyclopropylphosphonate: A compound with similar cyclopropane structure but different functional groups, used in the synthesis of biologically active molecules.
Uniqueness: (1R,2R)-2-Isobutylcyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-5(2)3-6-4-7(6)8/h5-7H,3-4,8H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
HWXXZFHUDLOLLG-RNFRBKRXSA-N |
SMILES isomérique |
CC(C)C[C@@H]1C[C@H]1N |
SMILES canonique |
CC(C)CC1CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)

![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)


![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)

![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)


